N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Description
N-{4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is a chiral sulfonamide derivative characterized by a methanesulfonamide core substituted with an ethyl group on the nitrogen atom and a 4-[(1R)-2-chloro-1-hydroxyethyl]phenyl moiety.
Properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
OWAZSCSWBPQHMU-NSHDSACASA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)[C@H](CCl)O)S(=O)(=O)C |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide involves several steps. One common method includes the reaction of 4-[(1R)-2-chloro-1-hydroxyethyl]aniline with ethylmethanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several sulfonamide derivatives, differing primarily in substituents on the nitrogen atom or phenyl ring. Key analogues include:
N-{4-[(1R)-2-Chloro-1-Hydroxyethyl]Phenyl}Methanesulfonamide (CAS 157023-58-0) Molecular Formula: C₉H₁₂ClNO₃S Molecular Weight: 249.71 g/mol LogP: 2.48 Key Difference: Lacks the N-ethyl group, resulting in a smaller molecular weight and lower hydrophobicity compared to the target compound .
N-{4-[(1S)-2-Chloro-1-Hydroxyethyl]Phenyl}-N-Methylmethanesulfonamide Molecular Formula: C₁₀H₁₄ClNO₃S Molecular Weight: 263.74 g/mol Key Difference: Features an N-methyl group instead of N-ethyl and an (1S)-stereocenter, which may alter receptor binding or metabolic stability .
N-Benzyl-N-[4-[(1R)-1-Hydroxyethyl]Phenyl]Methanesulfonamide (CAS 187831-15-8) Molecular Formula: C₁₆H₁₉NO₃S Molecular Weight: 305.39 g/mol Key Difference: Incorporates a benzyl group and lacks the chloro substituent, increasing steric bulk and reducing electrophilicity .
Stereoisomers
Stereochemistry significantly impacts biological activity and physicochemical properties:
- N-{4-[(1S)-2-Chloro-1-Hydroxyethyl]Phenyl}Methanesulfonamide (CAS 187831-22-7) :
Physicochemical Properties
The table below summarizes key properties of the target compound and its analogues:
*Estimated based on structural extrapolation.
Biological Activity
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is a complex chemical compound with significant potential in pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately 277.77 g/mol. This compound is characterized by the presence of a chloro-hydroxyethyl group attached to a phenyl ring, an ethyl group, and a methanesulfonamide moiety, which contribute to its unique biological activities.
The biological activity of this compound has been investigated primarily through its interactions with various enzymes and receptors. Studies suggest that the compound may modulate enzyme activity or receptor function, leading to potential therapeutic effects in various biological systems. For instance, it has been shown to interact with specific molecular targets, which can be quantitatively assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Pharmacological Potential
Research indicates that compounds with structural similarities to this compound exhibit varying degrees of antimicrobial activity. A related study on N-(substituted phenyl)-2-chloroacetamides demonstrated significant effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative strains . This suggests that the biological activity may also extend to antimicrobial properties, warranting further exploration in drug development.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-N-methylmethanesulfonamide | Chlorophenyl group, methyl substitution | Lacks hydroxyethyl side chain |
| N-(2-chloroethyl)-N-methylmethanesulfonamide | Chlorine on ethyl instead of hydroxyethyl | Different chlorine positioning affects reactivity |
| N-(4-(hydroxyethyl)phenyl)-N-methylmethanesulfonamide | Hydroxyethyl group without chlorine | Focuses on hydroxyl functionality |
This table highlights how variations in substituents can significantly influence the chemical behavior and biological activity of these compounds.
Antimicrobial Activity Study
In a study focused on antimicrobial potential, twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were screened for their efficacy against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds bearing halogenated p-substituted phenyl rings exhibited enhanced lipophilicity and permeability through cell membranes, correlating with increased antimicrobial activity . This suggests that this compound could similarly demonstrate promising antimicrobial properties.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of compounds similar to this compound. These models consider various physicochemical properties and their correlation with biological activity, confirming that substituent positions on the phenyl ring play a crucial role in determining efficacy against specific microbial strains .
Q & A
Q. What synthetic routes are optimized for preparing N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Chiral introduction : The (1R)-2-chloro-1-hydroxyethyl group is introduced via stereoselective reduction of a ketone intermediate using chiral catalysts or enzymes to ensure enantiomeric purity .
- Sulfonamide formation : Reaction of the intermediate aryl amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>98%) .
Q. What analytical techniques are essential for structural elucidation?
- NMR spectroscopy : H and C NMR confirm the stereochemistry of the chiral center and sulfonamide connectivity. Key signals include δ 1.2–1.5 ppm (ethyl group) and δ 3.0–3.5 ppm (sulfonyl group) .
- X-ray crystallography : Resolves absolute configuration, particularly for the (1R)-chiral center, with bond angles and torsional parameters validated against crystallographic databases .
Advanced Research Questions
Q. How can reaction mechanisms be validated for sulfonamide formation under varying conditions?
Mechanistic studies involve:
- Kinetic monitoring : Using in situ FTIR or HPLC to track intermediates, such as the aryl amine and sulfonyl chloride adducts .
- Isotopic labeling : O-labeled sulfonyl chlorides confirm nucleophilic attack pathways via mass spectrometry .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for sulfonylation steps .
Q. What strategies address contradictions in spectroscopic data for chiral purity assessment?
- Chiral HPLC : Employing cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients resolves enantiomers, distinguishing (1R) from (1S) configurations .
- Circular Dichroism (CD) : Correlates optical activity with crystallographic data to resolve ambiguities in NMR-based stereochemical assignments .
Q. How are unexpected byproducts managed during synthesis?
- Impurity profiling : LC-MS identifies common byproducts, such as N-ethyl elimination products or sulfonic acid derivatives, arising from over-reaction or hydrolysis .
- Reaction optimization : Adjusting pH (e.g., maintaining pH 7–8) and temperature (0–5°C) minimizes side reactions during sulfonamide coupling .
Q. What biological screening approaches are relevant for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, leveraging the sulfonamide moiety’s known bioactivity .
- Enzyme inhibition studies : Evaluate binding to β-hydroxyacyl-ACP dehydratase (FabZ) using fluorescence polarization, given structural analogs’ roles in fatty acid biosynthesis .
Methodological Considerations
Q. How is stability assessed under storage conditions?
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Degradation products (e.g., hydrolyzed chloroethyl group) indicate susceptibility to humidity .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water to enhance stability, reducing hydrolytic cleavage risks .
Q. What computational tools predict physicochemical properties?
- Molecular dynamics simulations : Estimate solubility in polar solvents (e.g., DMSO, ethanol) using COSMO-RS models .
- LogP calculations : Use fragment-based methods (e.g., XLogP3) to predict partition coefficients, guiding solvent selection for reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental melting points?
Q. Resolving conflicting bioactivity data across studies
- Dose-response standardization : Normalize assays to cell viability (e.g., MTT) and use positive controls (e.g., sulfamethoxazole) to calibrate activity thresholds .
- Metabolite profiling : LC-MS/MS identifies active metabolites, which may contribute to observed discrepancies in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
